molecular formula C16H12F3N3O2 B2634886 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396791-52-8

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2634886
CAS No.: 1396791-52-8
M. Wt: 335.286
InChI Key: CNICPQAFJKKELQ-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound that contains a pyrazolo[1,5-a]pyridine core. Pyrazolo[1,5-a]pyridines are a class of compounds that have been studied for their potential biological activities .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

  • Regioselectivity in Synthesis : A study focused on the regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, highlighting the importance of pyrazolo[1,5-a]pyrimidine derivatives in biomedical research due to their potent biological activities. This research provides insights into efficient methods for producing polyfunctional N-heterocycles, which are of significant interest in both organic and medicinal chemistry (Moustafa et al., 2022).

Photophysical Properties and Material Science Applications

  • Material Science Applications : The same study by Moustafa et al. also mentions the utility of pyrazolo[1,5-a]pyrimidine derivatives in materials science, owing to their photophysical properties. This application underscores the versatility of these compounds beyond biological activities, highlighting their potential in developing new materials with unique optical properties (Moustafa et al., 2022).

Synthesis and Characterization of Benzamide Derivatives

  • Novel Synthetic Routes : Research on the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and subsequent rearrangement, conducted without a catalyst, reveals innovative pathways to develop novel compounds. Such studies contribute to the expansion of the chemical space of benzamide derivatives, with potential implications in various fields of chemistry (Wenjing Liu et al., 2014).

Crystal Structure Analysis

  • Crystal Structure Insights : A study on the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative provides valuable information on molecular interactions and structural configuration, which is crucial for understanding the chemical and physical properties of these compounds (Artheswari et al., 2019).

Mechanism of Action

The mechanism of action of “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide” would depend on its specific biological target. Pyrazolo[1,5-a]pyrimidines have been found to have varied and significant biological activities, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects .

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)24-13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNICPQAFJKKELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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